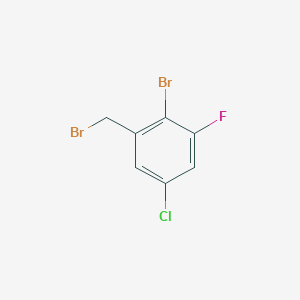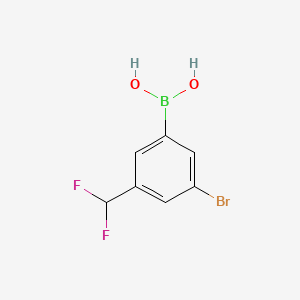
3-Bromo-5-(difluoromethyl)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(difluoromethyl)benzeneboronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine and difluoromethyl groups. It is widely used as a building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-5-(difluoromethyl)benzeneboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that combines an aryl halide with an organoboron compound in the presence of a base. The general reaction conditions include the use of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(difluoromethyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with other aryl or vinyl halides.
Common Reagents and Conditions:
Palladium Catalysts: Palladium acetate, palladium chloride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Toluene, ethanol, water.
Major Products Formed: The major products formed from these reactions include biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-5-(difluoromethyl)benzeneboronic acid is used as a key reagent in the synthesis of complex organic molecules. It is particularly valuable in the development of new materials and catalysts .
Biology and Medicine: In biological and medical research, this compound is used to develop new drugs and therapeutic agents. Its ability to form stable carbon-carbon bonds makes it a valuable tool in medicinal chemistry for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(difluoromethyl)benzeneboronic acid involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl halide. This process leads to the formation of a new carbon-carbon bond, resulting in the desired product .
Comparison with Similar Compounds
- 3,5-Dibromophenylboronic acid
- 3,5-Difluorophenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Comparison: Compared to these similar compounds, 3-Bromo-5-(difluoromethyl)benzeneboronic acid is unique due to the presence of both bromine and difluoromethyl groups on the phenyl ring. This combination of substituents provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
[3-bromo-5-(difluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrF2O2/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,7,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDLBQPNWFVSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrF2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.84 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2R)-2-methyloxetan-2-yl]methanol](/img/structure/B8217855.png)
![ethyl 7-hydroxy-1-[(2S)-oxan-2-yl]indazole-5-carboxylate](/img/structure/B8217863.png)

![tert-butyl-[(3R,4S)-3-methoxypiperidin-4-yl]carbamic acid;oxalic acid](/img/structure/B8217868.png)
![tert-butyl (3S)-3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8217870.png)
![tert-Butyl (R)-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B8217875.png)
![tert-butyl (5S)-10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B8217879.png)
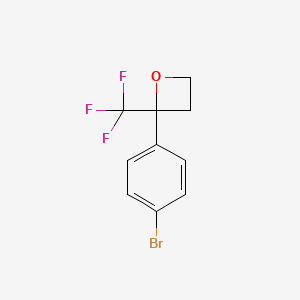
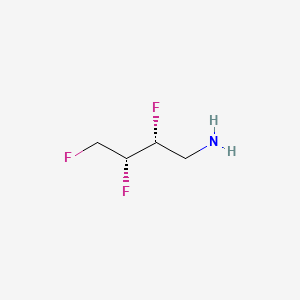
![4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B8217915.png)
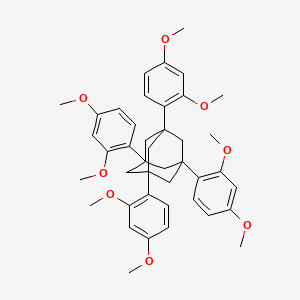
![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B8217919.png)
![[(2R,3R,4S,5S)-3,5,6-tris(acetyloxy)-4-fluorooxan-2-yl]methyl acetate](/img/structure/B8217927.png)
